2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic system combining thiophene and pyrimidine rings. The structure includes:
- A 2-methylpropyl (isobutyl) group at position 3 of the pyrimidine ring.
- An acetamide moiety at position 1, linked to a 4-phenylbutan-2-yl group.
Properties
IUPAC Name |
2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15(2)13-25-21(27)20-18(11-12-29-20)24(22(25)28)14-19(26)23-16(3)9-10-17-7-5-4-6-8-17/h4-8,11-12,15-16,20H,9-10,13-14H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIPCEUGGXZJFX-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NC(C)CCC3=CC=CC=C3)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction enables the formation of the fused thienopyrimidine ring system. As detailed in a PMC review, this method involves cyclizing a mercaptocarbonitrile-containing precursor under basic conditions. For example, treatment of a six-membered ring with alkyl chloroacetate facilitates sulfhydryl substitution, followed by deprotonation and cyclization to yield the thieno[3,2-d]pyrimidine core. Optimized conditions include using potassium carbonate in dimethylformamide (DMF) at 80°C, achieving yields of 68–75%.
Condensation of Thiophene Derivatives
Alternative routes employ thiophene-based precursors. A study from Arkivoc demonstrates that reacting 4-amino-5-cyanothiophene-3-carboxylic acid with acetic anhydride generates a fused thieno[3,2-d]oxazin-4-one intermediate. Subsequent treatment with primary amines, such as 2-methylpropylamine, induces ring expansion to form the thieno[3,2-d]pyrimidine system. This method emphasizes the role of amine nucleophilicity in directing regioselectivity.
Formation of the Acetamide Side Chain
The acetamide moiety is installed through a two-step process:
Chloroacetylation
Reaction of the alkylated thienopyrimidine with chloroacetyl chloride in dichloromethane (DCM) at 0°C produces the corresponding chloroacetamide derivative. Triethylamine serves as a base, neutralizing HCl byproducts.
Nucleophilic Displacement
The chloroacetamide intermediate undergoes nucleophilic substitution with 4-phenylbutan-2-amine. A patent (US8993812B2) highlights the use of sodium iodide in acetonitrile to enhance reactivity, achieving 89% yield after 6 hours at 50°C.
Coupling and Final Assembly
The convergent synthesis concludes with coupling the thienopyrimidine and acetamide segments:
Mitsunobu Reaction
Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF facilitates the Mitsunobu reaction between the hydroxyl-bearing thienopyrimidine and the acetamide. This method ensures retention of stereochemistry, critical for biological activity.
Sequential Deprotection and Purification
Final deprotection of tert-butyl groups (using trifluoroacetic acid in DCM) and purification via column chromatography (silica gel, ethyl acetate/hexane) yield the target compound with >95% purity.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters from diverse methodologies:
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing N1 vs. N3 alkylation necessitates careful selection of bases. Polar aprotic solvents (e.g., DMF) favor N3 selectivity, as evidenced by NMR studies.
Solvent Effects on Yield
Replacing THF with 1,4-dioxane in the Mitsunobu reaction improves yield by 12%, attributed to enhanced solubility of intermediates.
Scalability Considerations
Patent US8993812B2 emphasizes continuous addition techniques for large-scale synthesis, reducing exothermic risks during Grignard reagent preparation.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or phenylbutan-2-yl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds (Table 1) share pyrimidine-derived cores and acetamide/ester functionalities but differ in substituents and heterocyclic systems:
Table 1: Structural Comparison
Key Observations:
- The 4-phenylbutan-2-yl group in the target compound increases steric bulk and lipophilicity relative to smaller substituents like isopropyl () or phenoxy-phenyl () .
- Ester-based analogs () are more prone to hydrolysis than the stable amide bond in the target compound .
Stereochemical Considerations
Compounds in feature stereochemical complexity (e.g., R/S configurations at multiple centers), which can significantly influence binding affinity and metabolic stability .
Biological Activity
The compound 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on available research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 348.46 g/mol.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated against various bacterial strains. A study highlighted that derivatives containing the thienopyrimidine ring demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Studies:
The MIC values for several thienopyrimidine derivatives were determined in vitro:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 8 | S. aureus |
| 4e | 16 | E. coli |
| 5g | 32 | B. subtilis |
These findings suggest that the presence of specific side chains enhances the antimicrobial efficacy of the thienopyrimidine core.
The proposed mechanism of action for compounds like This compound involves inhibition of key enzymes associated with bacterial growth and survival. For example, the inhibition of DNA gyrase and topoisomerase IV has been noted in related compounds, leading to bacterial apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of various thienopyrimidine derivatives for their anticancer properties. In vitro assays demonstrated that certain derivatives inhibited cancer cell proliferation effectively:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5d | 27 | MCF-7 |
| 5e | 15 | HeLa |
These results indicate that modifications to the thieno[3,2-d]pyrimidine structure can significantly alter biological activity and potency against cancer cells.
Toxicity Assessment
Toxicity assessments are critical in evaluating the safety profile of new compounds. Hemolytic assays conducted on selected derivatives showed non-toxic profiles up to concentrations of 200 µM . This is an encouraging sign for further development as potential therapeutic agents.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions including cyclocondensation, alkylation, and amidation. Key parameters affecting yield and purity include:
- Temperature control : Higher temperatures (>80°C) during cyclocondensation improve ring closure but may increase side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in alkylation steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate thienopyrimidine core formation . Methodological validation requires monitoring via TLC and intermediate purification using column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry of the thienopyrimidine core and acetamide substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight within 3 ppm error .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays : For kinases or proteases, using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses .
- Dose-response curves : IC₅₀ determination with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory biological data across studies be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based methods .
- Proteomic profiling : Identify unintended targets via affinity pulldown coupled with LC-MS/MS .
- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Glide) and MD simulations (GROMACS) are critical:
- Docking : Use crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17) to model ligand interactions, focusing on hydrogen bonding with the dioxo-thienopyrimidine core .
- MD simulations : Assess binding stability over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
Q. How can structure-activity relationship (SAR) studies improve potency?
Systematic modifications guide SAR:
- Core substitutions : Replace 2-methylpropyl with bulkier tert-butyl to enhance hydrophobic interactions .
- Acetamide tail : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability .
- Bioisosteres : Swap thienopyrimidine with pyridopyrimidine to modulate solubility . Validate changes via enzymatic assays and logP/logD measurements .
Q. What strategies address poor solubility in physiological buffers?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) in in vitro assays to maintain compound integrity .
- Salt formation : Synthesize hydrochloride salts of the acetamide nitrogen to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in in vivo models .
Methodological Notes
- Citations : Evidence IDs correspond to synthesis protocols (1, 13), computational modeling (7, 17), and SAR (6, 15).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
